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Compound of Interest

Compound Name:
5-Bromo-2-methyl-4-morpholin-4-

ylaniline

Cat. No.: B8173793

Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-methyl-4-
morpholin-4-ylaniline

Abstract This technical guide provides a comprehensive analysis of the spectroscopic

properties, synthetic pathway, and quality control protocols for 5-Bromo-2-methyl-4-
morpholin-4-ylaniline (CAS: 1192471-66-1). As a critical intermediate in the synthesis of

macrocyclic kinase inhibitors (e.g., JAK2/FLT3 inhibitors), accurate structural validation is

paramount. This document details the

H NMR, Mass Spectrometry, and IR signatures required for identity confirmation, supported by
mechanistic insights into its preparation and stability.

Chemical Identity & Significance[1][2]
Compound Name: 5-Bromo-2-methyl-4-morpholin-4-ylaniline CAS Number: 1192471-66-1

Molecular Formula:

Molecular Weight: 271.16 g/mol (based on

) / 273.16 g/mol (based on

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8173793#bc-rfq
https://www.benchchem.com/product/b8173793/docs?utm_src=pdf-body#spectroscopic-data-for-5-bromo-2-methyl-4-morpholin-4-ylaniline
https://www.benchchem.com/product/b8173793/docs?utm_src=pdf-body#spectroscopic-data-for-5-bromo-2-methyl-4-morpholin-4-ylaniline
https://www.benchchem.com/product/b8173793/docs?utm_src=pdf-body#spectroscopic-data-for-5-bromo-2-methyl-4-morpholin-4-ylaniline
https://www.benchchem.com/product/b8173793/docs?utm_src=pdf-body#spectroscopic-data-for-5-bromo-2-methyl-4-morpholin-4-ylaniline
https://www.benchchem.com/product/b8173793/docs?utm_src=pdf-body#spectroscopic-data-for-5-bromo-2-methyl-4-morpholin-4-ylaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8173793?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


)

Structural Analysis: The molecule features a polysubstituted benzene ring. The positioning of

substituents is critical for its reactivity as a nucleophile in subsequent drug synthesis steps

(typically Buchwald-Hartwig aminations or amide couplings).

Position 1 (Amino): Primary amine, electron-donating, directing ortho/para.

Position 2 (Methyl): Weakly activating, steric blocker.

Position 4 (Morpholine): Strong electron-donating group (via resonance), directing

ortho/para.

Position 5 (Bromo): Electron-withdrawing (inductive), leaving group for cross-coupling.

Synthetic Pathway & Mechanistic Logic[3]
To understand the spectroscopic data, one must understand the synthesis, as impurities

(regioisomers or unreduced nitro compounds) often dictate the interpretation of spectra. The

standard industrial route utilizes a Nucleophilic Aromatic Substitution (

) followed by reduction.

Mechanism:

Step: The starting material, 5-Bromo-4-fluoro-2-nitrotoluene, possesses a fluorine atom
activated by the ortho-nitro group. Morpholine acts as the nucleophile, displacing fluoride.
The bromine atom at position 5 is less activated towards

and remains intact.

Reduction Step: The nitro group is reduced to the primary amine using Iron/Acetic Acid or

catalytic hydrogenation (

), yielding the target aniline.
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Figure 1: Synthetic workflow for 5-Bromo-2-methyl-4-morpholin-4-ylaniline showing the

regiospecific introduction of the morpholine moiety.

Spectroscopic Data Specifications
The following data represents the standard characterization profile for high-purity (>98%)

material.

Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-

(Deuterated Dimethyl Sulfoxide) Frequency: 400 MHz
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Justification

6.85 Singlet (s) 1H Ar-H (C3)

Shielded by

adjacent

electron-rich

Morpholine and

Methyl groups.

7.15 Singlet (s) 1H Ar-H (C6)

Deshielded

relative to C3

due to proximity

to Br and lack of

direct morpholine

resonance.

4.80
Broad Singlet (br

s)
2H -NH

Exchangeable

protons; shift

varies with

concentration

and water

content.

3.68
Triplet (t) /

Multiplet
4H

Morpholine -O-

CH

-

Characteristic

ether region

protons.

2.85
Triplet (t) /

Multiplet
4H

Morpholine -N-

CH

-

Upfield from

ether protons;

attached to

Nitrogen.

2.15 Singlet (s) 3H Ar-CH Benzylic methyl

group.

Expert Insight: The observation of two distinct aromatic singlets confirms the para relationship

of the protons (positions 3 and 6) and the correct regiochemistry. If the morpholine had
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displaced the Bromine instead of the Fluorine during synthesis, the splitting pattern and

chemical environment would shift significantly.

Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve)

Parameter Value Interpretation

Observed Ion (

)
271.1 / 273.1

Characteristic 1:1 doublet

pattern indicating the presence

of one Bromine atom (

and

).

Base Peak 271.1
The molecular ion is typically

stable.

Fragmentation [M-H] or [M-Morpholine]

Loss of morpholine fragment

may be observed at higher

collision energies.

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance)

3450, 3360 cm

: N-H stretching (Primary amine doublet).

2950, 2850 cm

: C-H stretching (Aliphatic CH2 of morpholine and CH3).

1620 cm

: N-H bending (Scissoring).

1110 cm

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8173793?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


: C-O-C stretching (Morpholine ether linkage).

600-500 cm

: C-Br stretching.

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without artifacts:

Drying: Dry the solid compound in a vacuum oven at 40°C for 4 hours to remove residual

solvent (ethanol/ethyl acetate) which can obscure aliphatic regions.

Solvation: Weigh 10-15 mg of the compound into a clean vial. Add 0.6 mL of DMSO-

(99.9% D).

Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly

into the NMR tube to remove inorganic salts (e.g., Iron residues from reduction).

Purity Assessment Workflow (HPLC-UV)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm) Mobile

Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid Gradient:

5% B to 95% B over 20 minutes. Detection: UV at 254 nm (Aromatic) and 220 nm

(Amide/Amine absorption).

Acceptance Criteria:

Purity > 98.0% by area integration.

No single impurity > 0.5%.
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Figure 2: Quality Control decision tree for validating the purity of the intermediate before use.
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Verification of commercial availability and CAS identity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8173793?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

